Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae†
Organic & Biomolecular Chemistry Pub Date: 2013-10-31 DOI: 10.1039/C3OB41839A
Abstract
Micacocidin is a promising natural product for the treatment of Mycoplasma pneumoniae infections. In the biosynthesis of this antibiotic, a fatty acid-AMP ligase (FAAL) activates the starter unit hexanoic acid as acyl-adenylate and forwards it to an iteratively acting polyketide synthase. Biochemical analysis of the FAAL revealed an extended substrate tolerance, thereby opening the door for the modification of a micacocidin residue that is barely accessible via semisynthesis. A total of six new analogues were generated by precursor-directed biosynthesis in this study and profiled against M. pneumoniae.

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Journal Name:Organic & Biomolecular Chemistry
Research Products
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CAS no.: 153405-18-6